molecular formula C22H26N2O4 B268779 2-isobutoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

2-isobutoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B268779
M. Wt: 382.5 g/mol
InChI Key: ATTNQZDEGZRDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isobutoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention due to its potential use as a research tool in various scientific fields. This compound is also known by its chemical name IBMPBD and is primarily used as a pharmacological probe for studying the function of certain receptors in the body.

Mechanism of Action

IBMPBD exerts its pharmacological effects by binding to the P2X7 receptor and blocking its activation. This receptor is a member of the purinergic receptor family and is activated by extracellular ATP. Upon activation, the P2X7 receptor forms a pore in the cell membrane, leading to the influx of calcium ions and the release of pro-inflammatory cytokines. IBMPBD blocks this process by preventing the formation of the pore, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
IBMPBD has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in immune cells. It also reduces the activation of microglia and macrophages, which are involved in the inflammatory response. Additionally, IBMPBD has been found to have neuroprotective effects, reducing neuronal death and improving cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IBMPBD as a research tool is its selectivity and potency as a P2X7 receptor antagonist. This allows for specific targeting of this receptor without affecting other purinergic receptors. However, one limitation of using IBMPBD is its relatively short half-life, which requires frequent dosing in in vivo experiments.

Future Directions

There are several future directions for research on IBMPBD. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore the role of P2X7 receptors in other physiological and pathological processes such as cancer and infectious diseases. The development of more potent and selective P2X7 receptor antagonists is also an area of ongoing research.

Synthesis Methods

The synthesis of IBMPBD involves the reaction of 4-aminobenzoyl chloride with 4-morpholinecarboxylic acid to form 4-(4-morpholinylcarbonyl)benzoic acid. This intermediate is then reacted with isobutyl chloroformate to form 2-isobutoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

IBMPBD is primarily used as a pharmacological tool to study the function of certain receptors in the body. It has been found to be a potent and selective antagonist of the P2X7 receptor, which is involved in various physiological and pathological processes such as inflammation, pain, and neurodegeneration. IBMPBD has also been used to study the role of P2X7 receptors in the immune system, particularly in the activation of immune cells such as microglia and macrophages.

properties

Product Name

2-isobutoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2-methylpropoxy)-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C22H26N2O4/c1-16(2)15-28-20-6-4-3-5-19(20)21(25)23-18-9-7-17(8-10-18)22(26)24-11-13-27-14-12-24/h3-10,16H,11-15H2,1-2H3,(H,23,25)

InChI Key

ATTNQZDEGZRDOJ-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Origin of Product

United States

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